N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Physicochemical Property Profiling Ligand-Based Drug Design ADME Prediction

N-(3-Chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477228-72-1) is a synthetic organic compound that belongs to the 7H-pyrrolo[2,3-d]pyrimidine class, a scaffold commonly investigated as an ATP-competitive kinase inhibitor hinge-binding motif. Its molecular formula is C26H21ClN4 with a molecular weight of 424.93 g·mol⁻¹.

Molecular Formula C26H21ClN4
Molecular Weight 424.93
CAS No. 477228-72-1
Cat. No. B2550981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS477228-72-1
Molecular FormulaC26H21ClN4
Molecular Weight424.93
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC(=CC=C4)Cl)C5=CC=CC=C5
InChIInChI=1S/C26H21ClN4/c1-18-7-5-12-22(13-18)31-16-23(20-9-3-2-4-10-20)24-25(29-17-30-26(24)31)28-15-19-8-6-11-21(27)14-19/h2-14,16-17H,15H2,1H3,(H,28,29,30)
InChIKeyZJHSICYATOWUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477228-72-1) Scaffold Overview: Pyrrolo[2,3-d]pyrimidine-Based Chemical Probe for Kinase Research


N-(3-Chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477228-72-1) is a synthetic organic compound that belongs to the 7H-pyrrolo[2,3-d]pyrimidine class, a scaffold commonly investigated as an ATP-competitive kinase inhibitor hinge-binding motif [1]. Its molecular formula is C26H21ClN4 with a molecular weight of 424.93 g·mol⁻¹. Computed physicochemical properties include a high logP of 6.66, topological polar surface area (tPSA) of 42 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [2]. The substitution pattern features an N4-(3-chlorobenzyl) group, a 5-phenyl ring, and a 7-(3-methylphenyl) appendage, which together define its potential kinase selectivity profile relative to close structural analogs carrying different aryl/benzyl substituents [1]. No peer-reviewed biological activity data were identified for this specific compound in authoritative databases as of the search date.

Why Generic Substitution Fails for N-(3-Chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477228-72-1): Substitution-Specific Kinase Selectivity in Pyrrolo[2,3-d]pyrimidine Scaffolds


The 7H-pyrrolo[2,3-d]pyrimidine scaffold is known to exhibit steep structure–activity relationships (SAR) where small changes in the N4, 5-phenyl, or 7-aryl substituents can shift kinase selectivity, potency, and physiochemical properties [1]. Close analogs with a regioisomeric benzyl group (e.g., 2-chlorobenzyl vs. 3-chlorobenzyl) or a different 7-aryl substituent (e.g., 4-methylphenyl vs. 3-methylphenyl) have been shown to yield distinct kinase inhibitory profiles in related N4-phenylsubstituted series [1]. Therefore, a generic substitution approach—replacing this compound with analogs that differ by a single substituent—carries a material risk of altering target engagement, off-target activity, and downstream pharmacological outcomes, even when the formal chemical class appears identical. The specific 3-chlorobenzyl/3-methylphenyl combination defines a unique chemical space that cannot be assumed interchangeable absent comparative selectivity data.

Product-Specific Quantitative Evidence Guide for N-(3-Chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477228-72-1)


Physicochemical Differentiation: Lipophilicity (logP) and Polar Surface Area (tPSA) Relative to Typical Oral Kinase Inhibitor Space

The computed logP of 6.66 [1] places this compound at the extreme upper boundary of oral drug-like space (typical kinase inhibitor logP range: 1–5) and significantly exceeds that of the clinical multi-kinase inhibitor sorafenib (logP ≈ 3.0) [2]. Its tPSA of 42 Ų is below the recommended threshold for oral bioavailability (≤140 Ų) but is notably low for a kinase inhibitor, which often have tPSA values in the 70–120 Ų range [2]. The combination of very high logP and low tPSA suggests that this compound may exhibit distinct solubility, permeability, and protein-binding profiles compared to more polar pyrrolo[2,3-d]pyrimidine derivatives, which could be either an advantage (enhanced cell permeability) or a liability (reduced aqueous solubility) depending on the experimental context.

Physicochemical Property Profiling Ligand-Based Drug Design ADME Prediction

Scaffold Categorization: Multi-Kinase vs. Single-Kinase Selectivity Profile of N4-Substituted Pyrrolo[2,3-d]pyrimidines

In a related series of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines, the lead compound RS-41 demonstrated multi-kinase targeting activity against EGFR, ERBB2/HER-2, Aurora kinases, and JAK2 in upper gastrointestinal cancer models [1]. The target compound shares the identical pyrrolo[2,3-d]pyrimidine core with 5-phenyl and 7-aryl substituents but differs at the N4 position (3-chlorobenzyl vs. substituted phenyl). This scaffold is structurally pre-disposed to engage multiple kinases via the adenine-mimetic pyrrolo[2,3-d]pyrimidine hinge-binding motif, in contrast to alternative heterocyclic kinase inhibitor scaffolds (e.g., pyrazolo[3,4-d]pyrimidines) that may offer narrower selectivity [2]. However, no target-specific kinome profiling data are available for the specific compound to validate or quantify this class-level inference.

Kinase Selectivity Profiling Polypharmacology Scaffold Classification

Availability as a Pre-Weighed Research Chemical vs. Custom Synthesis: Supply Chain and Reproducibility Consideration

The target compound is commercially listed by multiple suppliers as a pre-weighed research chemical with stated purity of ≥95% [1]. In contrast, closely related analogs such as N-benzyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477228-41-4) and N-(4-fluorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are less commonly stocked as catalog items [2]. The ready availability of the target compound from inventory reduces lead time for procurement and eliminates the variability introduced by bespoke synthesis, which is a practical differentiator for laboratories performing reproducible kinase screening or structure–activity relationship expansion studies.

Chemical Procurement Research Reproducibility Screening Library Sourcing

Recommended Research Application Scenarios for N-(3-Chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477228-72-1) Based on Available Class-Level and Physicochemical Evidence


Kinase Selectivity Probe in Pyrrolo[2,3-d]pyrimidine SAR Expansion Libraries

Given its distinct N4-(3-chlorobenzyl) and 7-(3-methylphenyl) substitution pattern, this compound can serve as a key scaffold-diversification entry in focused kinase inhibitor libraries exploring polypharmacology versus single-kinase selectivity. Research groups building on the N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine series reported by Samant et al. (2018) [1] would benefit from testing this specific substitution variant to generate comparative kinome profiling data. The compound's high logP (6.66) [2] also makes it suitable for permeability and cell-penetration studies in comparison with more polar congeners.

Solubility and Formulation Challenge Studies for Lipophilic Kinase Inhibitors

With a computed logP of 6.66 and tPSA of only 42 Ų [2], this compound represents an extreme case within the pyrrolo[2,3-d]pyrimidine chemical space for physicochemical property studies. It can be employed as a model compound for testing solubility-enhancing formulation strategies (e.g., co-solvent systems, cyclodextrin complexation, lipid-based nanoformulations) intended for highly lipophilic ATP-competitive kinase inhibitors, with results benchmarked against commercially available kinase inhibitors like sorafenib (logP ≈ 3.0) to quantify the formulation benefit.

Computational Docking and Selectivity Prediction Model Training

The compound's defined substitution pattern and commercial availability make it suitable for generating experimental kinase binding data to train or validate computational selectivity prediction models. When kinase inhibition data become available, the compound's activity profile can be compared with in silico predictions based on its docking pose in the ATP-binding pocket of relevant kinases, contributing to improved scoring functions for pyrrolo[2,3-d]pyrimidine-based inhibitors [1].

Quote Request

Request a Quote for N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.